molecular formula C24H17Cl2N3O3S2 B11535212 N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide CAS No. 311783-86-5

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide

Cat. No.: B11535212
CAS No.: 311783-86-5
M. Wt: 530.4 g/mol
InChI Key: BJEJMFBOBDGHBV-UHFFFAOYSA-N
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Description

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide is a benzothiazole-acetamide hybrid compound characterized by a 1,3-benzothiazol-6-yl core linked via a sulfanyl group to a 2-oxoethylacetamide moiety. The 4-acetylphenyl substituent on the acetamide nitrogen and the 2,4-dichlorobenzamide group at the benzothiazole’s 6-position define its structural uniqueness.

Properties

CAS No.

311783-86-5

Molecular Formula

C24H17Cl2N3O3S2

Molecular Weight

530.4 g/mol

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C24H17Cl2N3O3S2/c1-13(30)14-2-5-16(6-3-14)27-22(31)12-33-24-29-20-9-7-17(11-21(20)34-24)28-23(32)18-8-4-15(25)10-19(18)26/h2-11H,12H2,1H3,(H,27,31)(H,28,32)

InChI Key

BJEJMFBOBDGHBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a nucleophilic substitution reaction using 4-acetylphenylamine and an appropriate electrophile.

    Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide has been studied for its potential therapeutic effects against various diseases. Its unique functional groups may interact with biological targets such as enzymes or receptors.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer progression or the induction of apoptosis in malignant cells .

Antimicrobial Properties

The compound has shown promise in antimicrobial activity against bacteria and fungi. Research indicates that derivatives of benzothiazole can disrupt microbial cell walls or inhibit essential metabolic pathways .

Materials Science

The compound's chemical properties make it suitable for applications in materials science, particularly in the development of new polymers or coatings that require specific thermal or mechanical properties.

Polymer Development

Research into incorporating benzothiazole derivatives into polymer matrices has shown enhanced thermal stability and mechanical strength. These materials can be useful in various industrial applications, including electronics and coatings .

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the benzothiazole core through cyclization reactions.
  • Acylation to introduce the acetylanilino group.
  • Coupling reactions to attach the oxoethylsulfanyl moiety.
  • Final purification steps to obtain the desired compound.

These steps can be optimized for yield and purity using various solvents and reaction conditions .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzothiazole derivatives showed that compounds structurally related to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .

Mechanism of Action

The mechanism of action of N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

While direct data for the target compound are sparse, structural analogs suggest:

Therapeutic Potential: Benzothiazole-acetamide hybrids are promising for metabolic and vascular diseases. The dichlorophenyl and acetylphenyl groups may synergize to enhance target selectivity .

SAR Insights : Substituents at the acetamide nitrogen (e.g., acetyl vs. methyl) critically modulate potency. Halogenation (Cl, Br) improves pharmacokinetic profiles but may increase toxicity risks .

Biological Activity

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzothiazole moiety and an acetylphenyl group, which contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular formula of this compound is C25H21Cl2N3O3S. The compound features:

PropertyValue
Molecular Weight475.6 g/mol
IUPAC NameN-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide
InChI KeyQDVLGNLKUKJRRT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzothiazole ring may inhibit specific enzymes involved in cancer cell proliferation.
  • Cellular Uptake : The acetylphenyl group enhances binding affinity to proteins, facilitating cellular uptake.
  • DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within the benzothiazole class. For instance, compounds with structural similarities have shown effective inhibition of cancer cell lines such as HepG2 and MCF7 with IC50 values ranging from 1 to 5 µM .

Case Study: Anticancer Efficacy

A study investigating the efficacy of benzothiazole derivatives demonstrated that compounds with similar functional groups exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. The results suggested that this compound could potentially enhance the efficacy of existing chemotherapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have been evaluated for their antimicrobial activity. Compounds similar to this compound have shown promising results against various bacterial strains, indicating a broad spectrum of biological activity .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50: 1–5 µM
Apoptosis InductionIncreased apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains

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